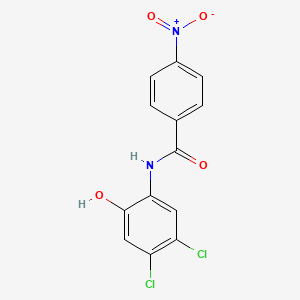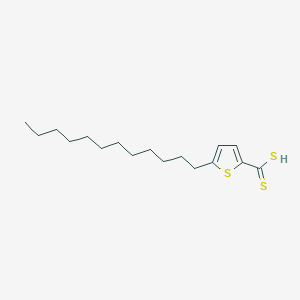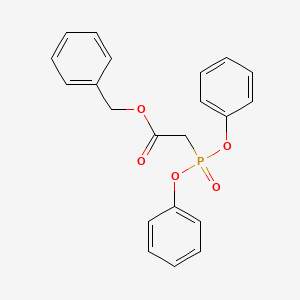
Benzyl (diphenoxyphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (diphenoxyphosphoryl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a diphenoxyphosphoryl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (diphenoxyphosphoryl)acetate typically involves the esterification of benzyl alcohol with diphenoxyphosphoryl acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of solid acid catalysts. These methods aim to optimize the yield and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (diphenoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Benzyl (diphenoxyphosphoryl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the this compound moiety into target molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug intermediate or a potential therapeutic agent.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of benzyl (diphenoxyphosphoryl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: An ester formed by the condensation of benzyl alcohol and acetic acid, known for its pleasant aroma and use in fragrances.
Diphenyl phosphate: A compound with a similar diphenoxyphosphoryl group, used as a flame retardant and plasticizer.
Uniqueness
Benzyl (diphenoxyphosphoryl)acetate is unique due to the combination of the benzyl and diphenoxyphosphoryl groups, which impart distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and a wide range of reactivity, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
918886-60-9 |
|---|---|
Formule moléculaire |
C21H19O5P |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
benzyl 2-diphenoxyphosphorylacetate |
InChI |
InChI=1S/C21H19O5P/c22-21(24-16-18-10-4-1-5-11-18)17-27(23,25-19-12-6-2-7-13-19)26-20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clé InChI |
CRCGTRVJMYZUFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



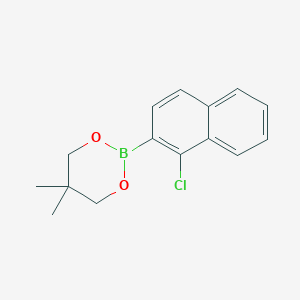
![2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene](/img/structure/B12622701.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)

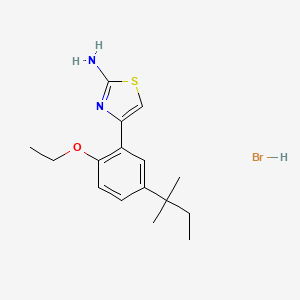
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)

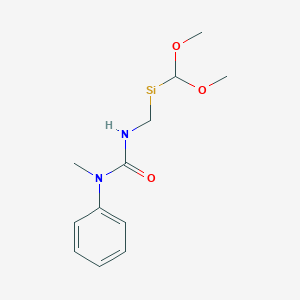
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)
